2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction, where an ethyl halide reacts with the triazole derivative.
Formation of the Carboxamide Group: This final step involves the reaction of the triazole derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It is used as a probe to study the interactions between triazole derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt critical biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole core but with different substituents, leading to variations in its biological activity and applications.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of a triazole ring, resulting in different chemical properties and uses.
Uniqueness
2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with hydrophobic pockets in enzymes, while the hydroxymethyl and carboxamide groups provide additional sites for hydrogen bonding and other interactions.
Properties
Molecular Formula |
C12H13ClN4O2 |
---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-14-12(19)11-10(7-18)15-17(16-11)9-5-3-8(13)4-6-9/h3-6,18H,2,7H2,1H3,(H,14,19) |
InChI Key |
PEFVQBDRMLAFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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